Phosphonic acid, ethenylidenebis-, tetrakis(1-methylethyl) ester

Description

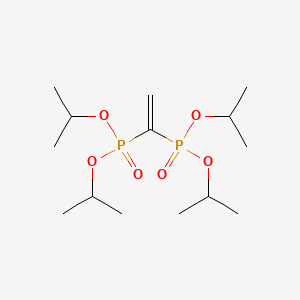

Phosphonic acid, ethenylidenebis-, tetrakis(1-methylethyl) ester (CAS RN: 48074-47-1), also known as tetraisopropyl vinylidene diphosphonate, is an organophosphorus compound with the molecular formula C₁₄H₃₀O₆P₂ and an average molecular mass of 356.336 g/mol . Its structure features an ethenylidene (-CH=CH-) group bridging two phosphonate moieties, each esterified with four isopropyl groups. This configuration imparts unique steric and electronic properties, making it valuable in organic synthesis, coordination chemistry (as a ligand for transition metals), and materials science .

Key physical properties (where available) include:

Properties

IUPAC Name |

2-[1-di(propan-2-yloxy)phosphorylethenyl-propan-2-yloxyphosphoryl]oxypropane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H30O6P2/c1-10(2)17-21(15,18-11(3)4)14(9)22(16,19-12(5)6)20-13(7)8/h10-13H,9H2,1-8H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IPUAADANTWKVJD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)OP(=O)(C(=C)P(=O)(OC(C)C)OC(C)C)OC(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H30O6P2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90963993 | |

| Record name | Tetrapropan-2-yl ethene-1,1-diylbis(phosphonate) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90963993 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

356.33 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

48074-47-1 | |

| Record name | P,P,P′,P′-Tetrakis(1-methylethyl) P,P′-ethenylidenebis[phosphonate] | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=48074-47-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Phosphonic acid, P,P'-ethenylidenebis-, P,P,P',P'-tetrakis(1-methylethyl) ester | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0048074471 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Phosphonic acid, P,P'-ethenylidenebis-, P,P,P',P'-tetrakis(1-methylethyl) ester | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Tetrapropan-2-yl ethene-1,1-diylbis(phosphonate) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90963993 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Phosphonic acid, P,P'-ethenylidenebis-, P,P,P',P'-tetrakis(1-methylethyl) ester | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Michaelis-Arbuzov Reaction-Based Synthesis

The classical and widely used approach for preparing dialkyl phosphonates, including tetraisopropyl vinylidene diphosphonate, is the Michaelis-Arbuzov reaction. This involves the nucleophilic substitution of trialkyl phosphites with alkyl halides or bis(haloalkyl) compounds.

- Process : Trialkyl phosphite (e.g., triisopropyl phosphite) reacts with a suitable bis(haloalkyl) substrate under controlled heating to form the dialkyl phosphonate ester.

- Microwave-Assisted Variant : Recent advances include microwave heating to accelerate the reaction, improving yield and reducing reaction times significantly. For example, microwave radiation at 2.45 GHz can be used to heat the reaction mixture in a closed vessel, achieving better homogenization and preventing overheating.

- Advantages : This method is more effective, faster, less expensive, and environmentally friendly compared to traditional reflux methods. It also allows for continuous-flow processing, suitable for industrial scale.

Choice of Phosphite Ester: Triisopropyl Phosphite

Triisopropyl phosphite is preferred over triethyl phosphite for the following reasons:

- Boiling Point : Triisopropyl phosphite has a higher boiling point (181 °C) than triethyl phosphite (156 °C), allowing for higher reaction temperatures and shorter reaction times.

- Byproduct Reactivity : The alkyl halide byproduct from triisopropyl phosphite (isopropyl bromide) is less reactive than ethyl bromide formed from triethyl phosphite. This reduces side reactions that consume phosphite and complicate purification.

- Solvent Role : Triisopropyl phosphite can act as both reagent and solvent, eliminating the need for additional solvents and simplifying the reaction setup.

Improved Cross-Coupling Procedure

An alternative and improved method involves a C–P cross-coupling reaction:

- Catalyst : Anhydrous nickel chloride (around 13 mol%) is used as a catalyst.

- Reaction Conditions : The reaction is carried out under argon atmosphere with reflux at approximately 160 °C.

- Substrate Addition : The bis(haloaryl) substrate is added slowly over 2–2.5 hours to the refluxing triisopropyl phosphite and nickel chloride mixture.

- Reaction Monitoring : Thin-layer chromatography (TLC) is used to monitor the reaction progress.

- Post-Reaction Processing : After completion, excess phosphite and byproducts are removed by increasing gas flow, and the product is purified by washing with hexane.

This method achieves high yields (up to 93%) and significantly reduces reaction times compared to conventional methods, which can take 20 hours or more.

Hydrolysis to Phosphonic Acid

The dialkyl phosphonate esters obtained are converted to the corresponding phosphonic acids by hydrolysis:

- Conventional Hydrolysis : Prolonged reflux in 6 M HCl was found too harsh, often cleaving the C–P bond and leading to decomposition.

- Trimethylbromosilane (TMSiBr) Method : A milder and more effective method involves transesterification with TMSiBr, forming bis(trimethylsilyl) phosphonate intermediates. Subsequent hydrolysis with water or short-chain alcohols yields the phosphonic acid with overall yields above 70%.

- Mechanism : The bromide ion acts as a leaving group in the substitution on silicon, followed by nucleophilic attack and formation of intermediates leading to the phosphonic acid.

Comparative Data Table of Preparation Methods

| Preparation Method | Reaction Time | Temperature (°C) | Catalyst | Yield (%) | Notes |

|---|---|---|---|---|---|

| Conventional Michaelis-Arbuzov | ~20 hours | Reflux (~130-160) | None | Moderate | Longer reaction times, traditional reflux setup |

| Microwave-Assisted Michaelis-Arbuzov | 2–5 hours | Microwave heating | None | Higher | Faster, more efficient, environmentally friendly |

| Improved C–P Cross-Coupling | 5–6 hours total | 160 | NiCl2 (13 mol%) | Up to 93 | High yield, reduced time, triisopropyl phosphite solvent |

| Hydrolysis with 6 M HCl | Several hours | Reflux | None | Low | Harsh conditions, C–P bond cleavage |

| Hydrolysis with TMSiBr | Mild conditions | Ambient to mild | None | >70 | Mild, high yield, preserves C–P bond |

Summary of Research Findings

- The use of triisopropyl phosphite is critical for improving reaction efficiency and selectivity due to its higher boiling point and less reactive byproducts.

- Microwave-assisted Michaelis-Arbuzov reactions provide a greener and faster alternative to conventional heating.

- The improved C–P cross-coupling method with nickel chloride catalyst offers a significant reduction in reaction time and high yields.

- The TMSiBr-mediated hydrolysis method is superior to acid hydrolysis, preventing degradation of the phosphonate and improving overall yields.

- These methods collectively enhance the feasibility of industrial-scale synthesis of tetraisopropyl vinylidene diphosphonate and related phosphonic acids.

Chemical Reactions Analysis

Substitution Reactions

The compound undergoes selective esterification via alkoxy group transfer . A notable reaction involves triethyl orthoacetate (2a) as an ethoxy group donor, leading to the formation of monoesters with high selectivity.

-

Mechanism :

-

Formation of unstable intermediate A via reaction with benzylphosphonic acid derivatives .

-

Decomposition of A releases ethanol and ethyl acetate, yielding monoester products (e.g., 3a , 3b ).

-

At elevated temperatures, monoesters react with additional triethyl orthoacetate to form pyrophosphonate intermediates (e.g., C ) .

-

-

Key Results :

Comparison of Alkoxy Group Donors

| Donor | Conversion (%) | Selectivity (Monoester vs. Diester) |

|---|---|---|

| Triethyl orthoacetate (2a) | 83–84 | >97% monoester |

| Trimethyl orthoacetate (2b) | Lower | Reduced selectivity |

| Diethoxymethyl acetate (2g) | Moderate | Variable |

Hydrolysis Reactions

The compound can undergo hydrolysis to produce phosphonic acids, with methods optimized to avoid harsh conditions.

-

Method 1: Acidic Hydrolysis

-

Method 2: McKenna Procedure

-

Method 3: Trimethylbromosilane (TMSiBr) Route

Mechanistic Insights

The compound’s reactivity is influenced by:

Scientific Research Applications

Pharmaceutical Applications

Antiviral Activity

Phosphonic acid derivatives are known for their antiviral properties. For instance, tetraisopropyl methylenediphosphonate, a related compound, is utilized in the preparation of AZT 5’-Triphosphate compounds, which exhibit inhibitory effects on HIV-1 reverse transcriptase . This highlights the potential of phosphonic acid derivatives in developing antiviral medications.

Proton Conductivity in Fuel Cells

Recent studies have indicated that phosphonic acid derivatives can serve as precursors for proton exchange membranes in fuel cells. For example, a specific azole phosphonate precursor demonstrated a proton conductivity of 87 mS cm, showcasing its potential for enhancing fuel cell efficiency .

Materials Science Applications

Surfactants and Emulsifiers

Phosphonic acids are employed as surfactants to stabilize colloidal solutions and prepare oil/water emulsions. Their ability to modify surface tension makes them valuable in various industrial applications, including cosmetics and food processing .

Corrosion Inhibition

These compounds have been used to prevent corrosion in metals. Their coordination properties allow them to form protective layers on metal surfaces, thereby enhancing durability and lifespan .

Environmental Applications

Hydraulic Fracturing

Phosphonic acid derivatives are part of the chemical formulations used in hydraulic fracturing processes. They help manage water quality and mitigate environmental impacts associated with the extraction of natural resources . The assessment of chemical hazards related to these applications is crucial for ensuring safety and compliance with environmental regulations.

Case Study 1: Antiviral Drug Development

- Objective : To evaluate the efficacy of phosphonic acid derivatives in inhibiting viral replication.

- Findings : Compounds derived from tetraisopropyl methylenediphosphonate were found to significantly inhibit HIV-1 reverse transcriptase, indicating their potential as antiviral agents.

Case Study 2: Fuel Cell Performance

- Objective : To assess the proton conductivity of new azole phosphonate precursors.

- Findings : The study revealed that specific phosphonate compounds exhibited high proton conductivity, making them suitable for use in advanced fuel cells.

Summary Table of Applications

| Application Area | Specific Use | Example Compound |

|---|---|---|

| Pharmaceuticals | Antiviral agents | AZT 5’-Triphosphate |

| Materials Science | Surfactants and emulsifiers | Phosphonic acid derivatives |

| Environmental Science | Hydraulic fracturing chemicals | Various phosphonic acid formulations |

| Energy | Proton exchange membranes | Azole phosphonate precursors |

Mechanism of Action

The mechanism of action of phosphonic acid, ethenylidenebis-, tetrakis(1-methylethyl) ester involves its interaction with molecular targets such as enzymes and receptors. It acts as an inhibitor by binding to the active sites of enzymes, thereby preventing their normal function . This inhibition can disrupt various biological pathways, leading to its antiviral and anticancer effects .

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound is compared below with structurally analogous phosphonate esters, focusing on substituent effects, reactivity, and applications.

Table 1: Structural and Functional Comparison

Key Comparative Analysis

Bridging Group Effects :

- Ethenylidene (-CH=CH-) : Introduces conjugation, enhancing π-bond interactions with metal centers in catalysis .

- Methylene (-CH₂-) : Lacks conjugation, resulting in greater flexibility but reduced thermal stability compared to the ethenylidene analog .

- Halogenated Groups (CF₂, CCl₂) : Difluoromethylene derivatives exhibit higher electronegativity, improving resistance to hydrolysis , while dichloromethylene variants are prone to nucleophilic attack due to Cl’s leaving-group propensity .

Steric and Electronic Properties :

- The tetraisopropyl ester groups in the target compound create significant steric hindrance, limiting its reactivity in bulky environments but enhancing selectivity in metal coordination .

- DIMP (Diisopropyl methylphosphonate) lacks bridging groups, making it smaller and more soluble in polar solvents, suitable for industrial applications like flame retardation .

Applications :

- Target Compound : Primarily used in specialized organic synthesis (e.g., Suzuki-Miyaura couplings) and as a ligand in transition-metal complexes .

- Fluorinated Analog : Valued in medicinal chemistry for its stability in biological systems .

- Aryl Phosphonites (e.g., CAS 38613-77-3): Bulkier aryl substituents improve thermal stability, making them ideal for high-temperature polymer stabilization .

Physicochemical Data

- Boiling Point : The methylene analog (CAS 1660-95-3) boils at 155°C at 0.5 mmHg , while the target compound’s boiling point is unreported but likely higher due to increased molecular weight.

- Solubility : All tetraisopropyl esters are hydrophobic, but halogenated variants (e.g., dichloromethylene) show slight polarity due to electronegative substituents .

Research Findings and Limitations

- Synthetic Utility : The ethenylidene group’s conjugation enables unique reactivity in photoredox catalysis, though its steric bulk may limit substrate scope .

- Contradictions : lists a methylenebis compound (CAS 1660-95-3) with the same molecular formula as the target compound, but closer inspection reveals a C₁₃ vs. C₁₄ backbone , resolving the discrepancy .

Biological Activity

Phosphonic acid, ethenylidenebis-, tetrakis(1-methylethyl) ester (CAS No. 48074-47-1) is a member of the organophosphorus compound family, characterized by its unique chemical structure and biological activity. This compound has garnered attention for its potential applications in various fields including agriculture, medicine, and environmental science.

Chemical Structure and Properties

The molecular formula for this compound is C₁₄H₃₀O₆P₂, with a molecular weight of 356.33 g/mol. Its structure features a phosphonate group that is known for its ability to interact with biological systems.

| Property | Value |

|---|---|

| Molecular Formula | C₁₄H₃₀O₆P₂ |

| Molecular Weight | 356.33 g/mol |

| CAS Number | 48074-47-1 |

| Physical State | Liquid |

The biological activity of this compound primarily involves its role as an enzyme inhibitor. It interacts with active sites on enzymes, thereby modulating their activity. This mechanism is crucial in various biochemical pathways, particularly in processes related to phosphonate metabolism.

Inhibition Studies:

- Enzyme Targets: The compound has shown inhibitory effects on several enzymes, including those involved in metabolic pathways of phosphonates.

- Binding Affinity: Studies indicate that it binds effectively to the active sites of target enzymes, resulting in significant changes in enzymatic activity.

Toxicological Profile

The compound's toxicity profile has been assessed through various studies, highlighting its potential environmental and health impacts:

Agricultural Applications

In agricultural research, phosphonic acid derivatives have been investigated for their efficacy as fungicides and herbicides. For example:

- Fungicidal Activity: A study demonstrated that the compound exhibited significant antifungal properties against specific plant pathogens, suggesting its potential use in crop protection strategies.

Environmental Impact

Research on the environmental impact of this compound has focused on its persistence and degradation in aquatic environments:

- Persistence Studies: The compound was found to persist in water bodies under anaerobic conditions, raising concerns about its long-term ecological effects.

- Degradation Pathways: Identified degradation pathways include hydrolysis and microbial degradation under aerobic conditions.

Q & A

Basic Research Questions

Q. What synthetic routes are reported for Phosphonic acid, ethenylidenebis-, tetrakis(1-methylethyl) ester, and how can reaction conditions be optimized for higher yields?

- Methodology : The compound is synthesized via nucleophilic substitution between methylenebis(phosphonic acid) and isopropyl halides. Optimization involves adjusting reaction temperature (e.g., 60–80°C), solvent polarity (tetrahydrofuran or dichloromethane), and stoichiometric ratios (4:1 isopropyl halide to phosphonic acid). Catalysts like triethylamine or DBU can enhance reaction efficiency. Yield improvements require monitoring by <sup>31</sup>P NMR to track phosphonate esterification .

Q. Which spectroscopic techniques are critical for characterizing this compound, and what key spectral markers should be analyzed?

- Methodology :

- <sup>1</sup>H/<sup>13</sup>C NMR : Identify isopropyl groups (δ 1.2–1.4 ppm for CH3, δ 4.7–5.0 ppm for CH) and methylene bridges (δ 3.5–4.0 ppm).

- <sup>31</sup>P NMR : A single peak near δ 20–25 ppm confirms symmetric phosphonate esterification.

- IR Spectroscopy : P=O stretches (1150–1250 cm<sup>−1</sup>) and P-O-C vibrations (950–1050 cm<sup>−1</sup>).

- Mass Spectrometry : Molecular ion [M+H]<sup>+</sup> at m/z 464 (C13H38O6P2Si4) requires high-resolution MS for validation .

Q. How does the compound’s thermal stability vary under inert vs. oxidative atmospheres, and what decomposition products are observed?

- Methodology : Perform thermogravimetric analysis (TGA) under nitrogen and air (heating rate: 10°C/min). Under nitrogen, decomposition begins at ~200°C, releasing isopropyl fragments (detected via GC-MS). Oxidative conditions accelerate degradation above 150°C, forming phosphorus oxides (P4O10) and carbonyl byproducts. Differential scanning calorimetry (DSC) identifies exothermic peaks correlating with decomposition pathways .

Advanced Research Questions

Q. What computational methods are suitable for modeling the compound’s electronic structure and ligand-binding properties?

- Methodology :

- DFT Calculations : Use B3LYP/6-311+G(d,p) to optimize geometry and calculate electrostatic potential maps, highlighting nucleophilic/electrophilic regions.

- Molecular Dynamics (MD) : Simulate interactions with metal ions (e.g., Ca<sup>2+</sup>, Fe<sup>3+</sup>) in aqueous solutions to assess chelation efficacy.

- Docking Studies : Predict binding affinities to enzymes (e.g., phosphatases) using AutoDock Vina. Validate with experimental IC50 assays .

Q. How can kinetic studies resolve contradictions in reported hydrolysis rates across different pH conditions?

- Methodology : Conduct pH-dependent hydrolysis experiments (pH 2–12) with UV-Vis or <sup>31</sup>P NMR monitoring. For acidic conditions (pH < 4), pseudo-first-order kinetics dominate, with rate constants k ~10<sup>−4</sup> s<sup>−1</sup>. In alkaline media (pH > 10), hydroxide ion attack on phosphorus centers increases k by 10-fold. Conflicting data may arise from buffer interactions (e.g., phosphate buffers catalyzing side reactions); use non-coordinating buffers (e.g., HEPES) .

Q. What strategies improve the compound’s utility as a precursor in metal-organic frameworks (MOFs) or covalent organic frameworks (COFs)?

- Methodology :

- Functionalization : Introduce reactive groups (e.g., -NH2, -COOH) via post-synthetic modification to enhance MOF/COF linkage.

- Solvothermal Synthesis : Optimize solvent (DMF, DMSO) and temperature (80–120°C) to control framework porosity.

- Characterization : Pair powder XRD with BET surface area analysis to confirm structural integrity and pore size distribution .

Data Contradiction Analysis

Q. How should researchers address discrepancies in reported solubility values across polar vs. nonpolar solvents?

- Methodology : Re-evaluate solubility using standardized protocols (e.g., shake-flask method at 25°C). For polar aprotic solvents (DMSO, DMF), solubility ranges from 50–100 mg/mL. In nonpolar solvents (hexane, toluene), solubility drops to <1 mg/mL. Discrepancies may stem from impurities (e.g., residual isopropyl alcohol) or crystallinity variations. Purify via column chromatography (silica gel, ethyl acetate/hexane eluent) before testing .

Note : For synthesis, characterization, and application protocols, prioritize peer-reviewed journals and regulatory databases (e.g., EPA TSCA listings, NIST Chemistry WebBook). Avoid non-academic sources like commercial vendor websites.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.